molecular formula C12H12N2O2S B14915639 n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide

n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide

Cat. No.: B14915639
M. Wt: 248.30 g/mol
InChI Key: YGWBOFKDRPQIOX-UHFFFAOYSA-N
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Description

n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide typically involves the reaction of 2-(benzo[d]oxazol-2-ylthio)acetic acid with allyl amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF), and various nucleophiles.

Major Products Formed

Scientific Research Applications

n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication. Its anticancer activity could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]oxazol-2-ylthio)acetic acid: A precursor in the synthesis of n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide.

    2-(benzo[d]oxazol-2-yl)aniline: Another benzoxazole derivative with similar pharmacological properties.

    2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile: A compound with antibacterial and antifungal activities.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the allyl group and the benzoxazole moiety.

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C12H12N2O2S/c1-2-7-13-11(15)8-17-12-14-9-5-3-4-6-10(9)16-12/h2-6H,1,7-8H2,(H,13,15)

InChI Key

YGWBOFKDRPQIOX-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CSC1=NC2=CC=CC=C2O1

Origin of Product

United States

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